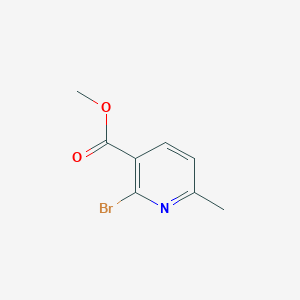

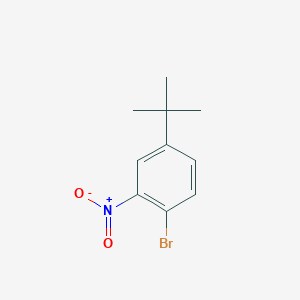

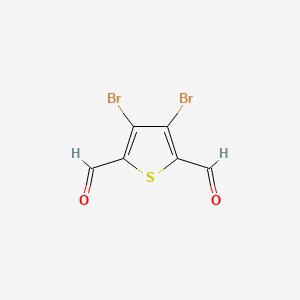

![molecular formula C12H12BrN3 B1279579 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 7271-11-6](/img/structure/B1279579.png)

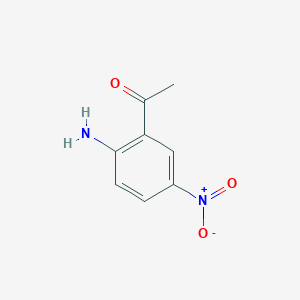

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

The compound 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a derivative of imidazopyridine, which is a class of heterocyclic aromatic organic compounds. These compounds are of significant interest due to their diverse pharmacological properties and their use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves the condensation of aminopyridines with aldehydes, followed by cyclization reactions. For instance, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions . Similarly, the synthesis of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine would likely involve a multi-step process including bromination, amination, and cyclization steps .

Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives is characterized by a planar imidazo[4,5-b]pyridine unit, with substituents such as phenyl or allyl groups rotated slightly out of this plane . X-ray crystallography confirms the planarity of the imidazo[4,5-b]pyridine moiety and provides detailed information on the molecular geometry .

Chemical Reactions Analysis

Imidazopyridine derivatives can undergo various chemical reactions, including palladium-catalyzed cascade reactions, which can lead to the formation of complex structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . These reactions often involve C-H bond activation and can be influenced by the presence of different metal catalysts or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridine derivatives can be studied using spectroscopic methods such as IR-NMR spectroscopy. Density functional theory (DFT) calculations can predict vibrational frequencies, gauge-independent atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values, and molecular electrostatic potential (MEP) distribution . Additionally, the non-linear optical properties and intermolecular interactions, such as hydrogen bonding and π-π stacking, can be analyzed through theoretical calculations and crystallographic studies .

Scientific Research Applications

Synthesis and Chemical Transformations

- 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in the synthesis of various chemical structures. For instance, it's used in the formation of imidazo[1,2-a]pyridines and indoles through reactions with triethylamine (Khalafy et al., 2002). Such transformations are fundamental in creating diverse compounds for further applications.

Crystal Structure Analysis

- The compound's crystal structure has been analyzed, revealing details about molecular orientation and bonding. For example, in a study, the imidazo[4,5-b]pyridine derivative, closely related to 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, crystallized with two independent molecules in the asymmetric unit, providing insights into molecular interactions and conformations (Hjouji et al., 2016).

Material Science and Corrosion Inhibition

- Derivatives of imidazo[4,5-b] pyridine, which include compounds like 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been evaluated for their performance in inhibiting mild steel corrosion. This application is crucial in material science for protecting metals against corrosive environments (Saady et al., 2021).

Pharmaceutical and Medicinal Chemistry

- In the pharmaceutical field, derivatives of imidazo[4,5-c]pyridine have been synthesized for potential medicinal applications. For example, research has been conducted on synthesizing novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating the compound's relevance in developing new therapeutic agents (Ismail et al., 2004).

properties

IUPAC Name |

4-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMSKJVTKVQVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470067 |

Source

|

| Record name | 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

CAS RN |

7271-11-6 |

Source

|

| Record name | 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.